molecular formula C6H13NO2S B1250718 S-methyl-L-methioninate CAS No. 4727-40-6

S-methyl-L-methioninate

Cat. No. B1250718
CAS RN: 4727-40-6
M. Wt: 163.24 g/mol
InChI Key: YDBYJHTYSHBBAU-YFKPBYRVSA-N
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Description

S-methyl-L-methioninate is a sulfonium betaine that is a conjugate base of S-methyl-L-methionine obtained by the deprotonation of the carboxy group . It is functionally related to L-methioninate . The molecular formula is C6H14NO2S, with an average mass of 164.245 Da and a monoisotopic mass of 164.073975 Da .


Molecular Structure Analysis

The molecular structure of S-methyl-L-methionine is characterized by a sulfonium functional group. It is biosynthesized from L-methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase .


Chemical Reactions Analysis

The biological roles of S-methylmethionine are not well understood. Speculated roles include methionine storage, use as a methyl donor, regulation of SAM . A few plants use S-methylmethionine as a precursor to the osmolyte dimethylsulfoniopropionate (DMSP). Intermediates include dimethylsulfoniumpropylamine and dimethylsulfoniumpropionaldehyde .


Physical And Chemical Properties Analysis

S-methyl-L-methioninate has a molecular formula of C6H14NO2S, an average mass of 164.245 Da, and a monoisotopic mass of 164.073975 Da .

Scientific Research Applications

Methylation and Cellular Biochemistry

S-methyl-L-methionine is closely related to S-Adenosyl-L-methionine (SAMe), a metabolite present in all living cells. SAMe plays a central role in methylation, aminopropylation, and transsulfuration pathways in cellular biochemistry. Its extensive study since 1952 has provided a foundation for clinical research, including investigations into depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).

Epigenetic Modification in Diabetes

Dietary supplementation with L-Methionine, which can be related to S-methyl-L-methionine, shows promise in altering epigenetic modifications in type 2 diabetes. It activates key pathways similar to metformin, impacting one-carbon metabolism and methylation status (Navik et al., 2019).

Therapeutic Use in Liver Disease

S-adenosyl-L-methionine, a derivative of methionine, is significant in liver disease treatment. Although large-scale clinical trials are still needed, preliminary data support its role in ameliorating disease severity due to its involvement in multiple cellular reactions (Anstee & Day, 2012).

Metabolism in Hepatocellular Carcinoma

The study of radiolabeled methionine in hepatocellular carcinoma (HCC) has shed light on its distinct metabolic pathways in HCC compared to surrounding hepatic tissue, contributing to patterns of increased uptake in HCC (Kuang et al., 2014).

Inflammatory Responses and DNA Methylation

Methionine attenuates inflammatory responses in macrophages by altering DNA methylation. This suggests a crucial interplay between nutrition and immunology, highlighting amino acids' regulatory effects on the immune system (Ji et al., 2019).

Safety And Hazards

The safety data sheet for L-Methionine, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Future Directions

The future directions of S-methyl-L-methioninate research could involve further exploration of its biosynthetic pathways and its potential applications in various industries. For instance, a recent study has demonstrated enhanced L-methionine biosynthesis in Escherichia coli through multivariate modular metabolic engineering . This represents a promising direction for the industrial production of L-methionine .

properties

IUPAC Name

(2S)-2-amino-4-dimethylsulfoniobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYJHTYSHBBAU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314761
Record name S-Methyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitamin U

CAS RN

4727-40-6
Record name S-Methyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMETHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485Y39925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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